

# Synonyms for (R)-(-)-1-Phenyl-1,2-ethanediol like (-)-Styrene glycol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-(-)-1-Phenyl-1,2-ethanediol

Cat. No.: B126064

[Get Quote](#)

An In-depth Technical Guide to (R)-(-)-1-Phenyl-1,2-ethanediol and its Synonyms

## Introduction

**(R)-(-)-1-Phenyl-1,2-ethanediol**, also widely known by its synonym (-)-Styrene glycol, is a vital chiral compound extensively utilized in organic synthesis and pharmaceutical development.<sup>[1]</sup> As a member of the chiral diol family, its significance lies in its ability to act as a chiral building block or auxiliary, facilitating the creation of enantiomerically pure compounds.<sup>[1][2]</sup> This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug molecule can dictate its efficacy and minimize potential side effects.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical identity, physical properties, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

## Chemical Identity and Synonyms

The compound is identified by various names and registry numbers across different chemical databases and suppliers. A consolidated list is provided below for easy reference.

| Identifier Type  | Value                                                                                                                                                                                            |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Name     | (R)-(-)-1-Phenyl-1,2-ethanediol                                                                                                                                                                  |
| IUPAC Name       | (1R)-1-phenylethane-1,2-diol[3][4]                                                                                                                                                               |
| CAS Number       | 16355-00-3[1][3][4][5]                                                                                                                                                                           |
| Synonyms         | (-)-Styrene glycol[1][4][6], (R)-(-)-Phenylethylene glycol[1][3][4], (R)-(-)-1-Phenylethane-1,2-diol[3][4], (R)-1-phenylethane-1,2-diol[3][4], (R)-(-)-Styrene Glycol[3][4], (-)-PHENYLGLYCOL[4] |
| MDL Number       | MFCD00064262[1][4]                                                                                                                                                                               |
| PubChem CID      | 2724621[4]                                                                                                                                                                                       |
| Beilstein/REAXYS | 2355547                                                                                                                                                                                          |
| EC Number        | Not consistently available                                                                                                                                                                       |
| UNII             | 2LZM4B71KF[4]                                                                                                                                                                                    |

## Physicochemical Properties

The quantitative physical and chemical properties of **(R)-(-)-1-Phenyl-1,2-ethanediol** are summarized in the table below.

| Property              | Value                                                 | Source(s) |
|-----------------------|-------------------------------------------------------|-----------|
| Molecular Formula     | C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>         | [1][3][5] |
| Molecular Weight      | 138.16 g/mol (or 138.17/138.20)                       | [1][4][5] |
| Appearance            | White to off-white or light yellow crystalline powder | [1][3]    |
| Melting Point         | 64-67 °C or 65-68 °C                                  | [1][3]    |
| Boiling Point         | 272-274 °C                                            | [1][3]    |
| Optical Rotation [α]D | -69 ± 2° (c=1 in CHCl <sub>3</sub> )                  | [1]       |
| Density               | 1.17 g/cm <sup>3</sup>                                | [3]       |
| Purity                | ≥ 99% (GC)                                            | [1]       |
| Storage Conditions    | Store at 0-8 °C                                       | [1]       |

## Core Applications in Research and Development

**(R)-(-)-1-Phenyl-1,2-ethanediol** is a versatile chiral compound with significant applications across various scientific sectors.

- Asymmetric Synthesis: As a chiral diol, it is a cornerstone in asymmetric synthesis.[7] It is used as a chiral ligand to create a specific chiral environment around a metal catalyst, thereby directing the stereochemical outcome of reactions.[2][7] This is fundamental for producing single-enantiomer products.
- Pharmaceutical Development: It serves as an essential chiral building block for synthesizing a wide range of pharmaceuticals.[1] Optically pure 1-phenyl-1,2-ethanediol is a key intermediate for fine chemicals and drugs, including β-adrenergic blocking agents.[3][8] Its use allows for the development of effective drugs with enhanced selectivity and reduced side effects.[1]
- Flavor and Fragrance Industry: The compound is used to create specific aromatic profiles in perfumes and flavorings.[1]

- Organic Synthesis Reagent: It is a valuable reagent and intermediate for creating chiral catalysts, facilitating a variety of chemical reactions essential for developing new materials.  
[\[1\]](#)

## Experimental Protocols

Detailed methodologies are critical for the successful application of chiral diols. Below are protocols for the synthesis and application of **(R)-(-)-1-Phenyl-1,2-ethanediol**.

### Protocol 1: Enzymatic Synthesis of (R)-1-Phenyl-1,2-ethanediol

This protocol outlines the asymmetric reduction of 2-hydroxyacetophenone (2-HAP) to produce (R)-1-phenyl-1,2-ethanediol ((R)-PED) using a carbonyl reductase. This method is noted for its high stereochemical selectivity.[\[3\]](#)

#### Materials:

- 2-hydroxyacetophenone (2-HAP)
- Carbonyl reductase, such as BDHA (from *Bacillus subtilis*) or GoSCR (from *Gluconobacter oxydans*)[\[3\]](#)
- Glucose dehydrogenase (GDH) for cofactor regeneration[\[3\]](#)
- NADP<sup>+</sup>/NADPH cofactor
- Glucose
- Phosphate buffer (e.g., 100 mM, pH 7.0)
- Recombinant *E. coli* whole cells co-expressing the selected reductase and GDH[\[3\]](#)

#### Procedure:

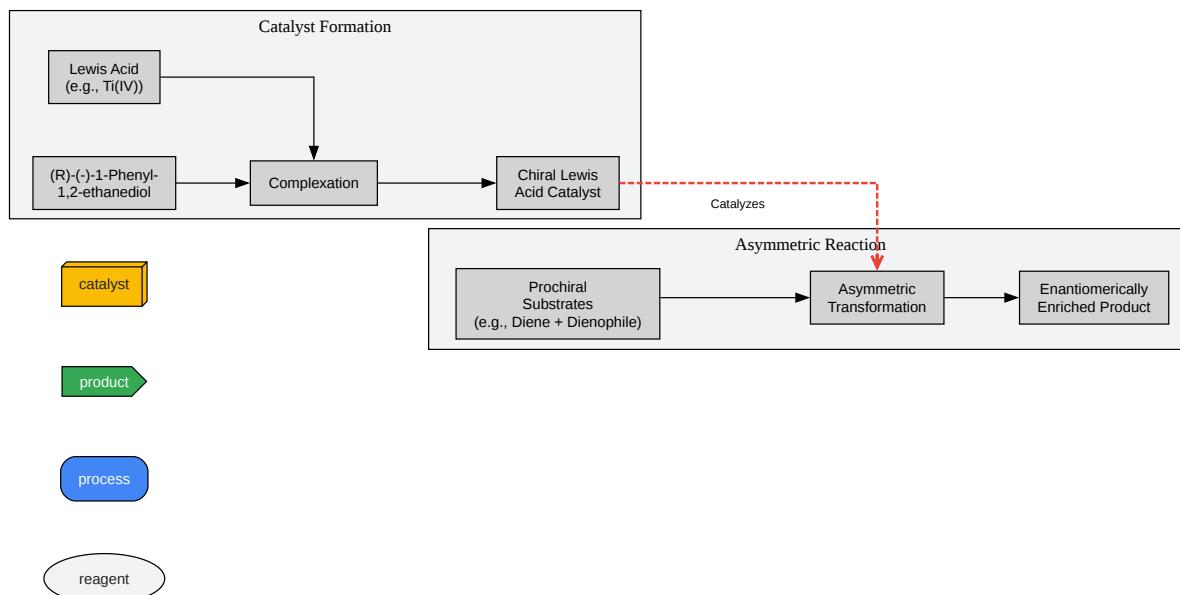
- Biocatalyst Preparation: Prepare recombinant *E. coli* cells that co-express the chosen carbonyl reductase (e.g., BDHA) and glucose dehydrogenase (GDH).

- Reaction Setup: In a suitable reaction vessel, prepare a solution containing phosphate buffer, glucose, and the NADP<sup>+</sup> cofactor.
- Substrate Addition: Add the substrate, 2-hydroxyacetophenone (2-HAP), to the reaction mixture. A substrate concentration of up to 400 mM (54 g/L) can be used under optimized conditions.[3]
- Initiation: Introduce the recombinant *E. coli* whole cells into the reaction vessel to initiate the bioreduction.
- Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation. The cofactor is regenerated *in situ* by the GDH-catalyzed oxidation of glucose.[3]
- Monitoring and Work-up: Monitor the reaction progress using techniques like HPLC. The reaction typically achieves high conversion (>99%) and enantiomeric excess (>99%).[3]
- Extraction: Upon completion, extract the product, (R)-1-phenyl-1,2-ethanediol, from the aqueous phase using an appropriate organic solvent.

## Protocol 2: General Application in Asymmetric Diels-Alder Reaction

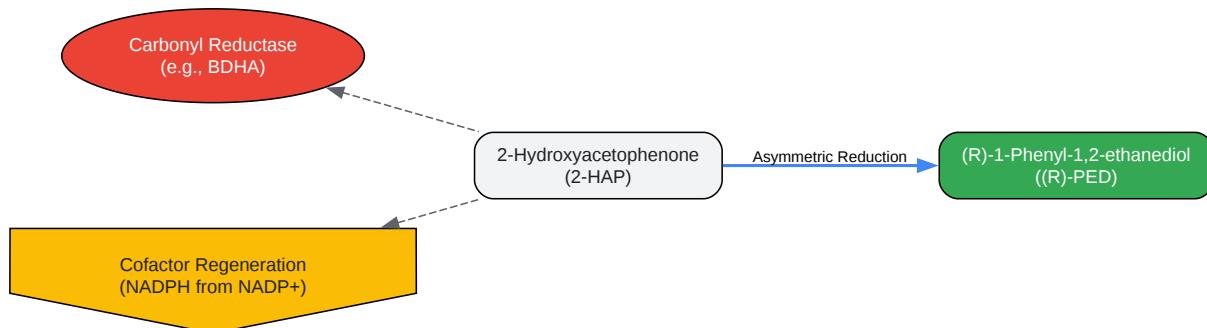
This protocol describes a general workflow for using a chiral diol like **(R)-(-)-1-Phenyl-1,2-ethanediol** to catalyze an asymmetric Diels-Alder reaction.

### Materials:


- **(R)-(-)-1-Phenyl-1,2-ethanediol** (or other chiral diol)
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Lewis acid (e.g., diethylaluminum chloride, titanium(IV) isopropoxide)
- Diene
- Dienophile
- Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

**Procedure:**

- Catalyst Preparation:
  - In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diol (0.1 mmol) in the anhydrous solvent (5 mL).[\[7\]](#)
  - Cool the solution to a controlled temperature (e.g., -78 °C or 0 °C).[\[7\]](#)
  - Add the Lewis acid (0.1 mmol) dropwise to the solution.[\[7\]](#)
  - Stir the mixture for 30-60 minutes to allow for the in situ formation of the chiral Lewis acid complex.[\[7\]](#)
- Asymmetric Reaction:
  - To the prepared catalyst solution, add the dienophile (1.0 mmol) and stir for a few minutes.
  - Add the diene (1.2 mmol) and continue stirring the reaction mixture at the specified temperature.
  - Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Quenching and Work-up:
  - Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous NaHCO<sub>3</sub>).
  - Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product via column chromatography to obtain the enantiomerically enriched Diels-Alder adduct.


# Visualized Workflows and Pathways

The following diagrams illustrate key processes involving **(R)-(-)-1-Phenyl-1,2-ethanediol**.



[Click to download full resolution via product page](#)

Caption: General workflow for using **(R)-(-)-1-Phenyl-1,2-ethanediol** in asymmetric catalysis.



[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis of (R)-PED via asymmetric reduction of 2-hydroxyacetophenone.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. [alfachemical.com](http://alfachemical.com) [alfachemical.com]
- 3. [alfa-chemistry.com](http://alfa-chemistry.com) [alfa-chemistry.com]
- 4. (1R)-(-)-1-Phenylethane-1,2-diol | C<sub>8</sub>H<sub>10</sub>O<sub>2</sub> | CID 2724621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [scbt.com](http://scbt.com) [scbt.com]
- 6. ( )-styrene glycol | Sigma-Aldrich [sigmaaldrich.com]
- 7. [benchchem.com](http://benchchem.com) [benchchem.com]
- 8. [bocsci.com](http://bocsci.com) [bocsci.com]

- To cite this document: BenchChem. [Synonyms for (R)-(-)-1-Phenyl-1,2-ethanediol like (-)-Styrene glycol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126064#synonyms-for-r-1-phenyl-1-2-ethanediol-like-styrene-glycol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)